1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of hydrazine with a suitable dicarbonyl compound, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and a halogenated precursor.
Final Coupling Reaction: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its activity against various biological targets such as enzymes, receptors, and ion channels.
Biological Research: It is used as a tool compound in biological assays to study its effects on cellular processes, signaling pathways, and gene expression.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents, with modifications to its structure aimed at improving its efficacy, selectivity, and pharmacokinetic properties.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-bromo-4-methylphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-chloro-4-methylphenyl)piperidine-3-carboxamide: This compound has a similar structure but with a chlorine substituent instead of a bromine substituent, which may affect its chemical reactivity and biological activity.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-fluoro-4-methylphenyl)piperidine-3-carboxamide: This compound has a fluorine substituent, which can influence its pharmacokinetic properties and binding affinity to molecular targets.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-iodo-4-methylphenyl)piperidine-3-carboxamide: The presence of an iodine substituent can impact the compound’s stability and interaction with biological systems.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN7O/c1-13-4-5-16(15(20)9-13)23-19(28)14-3-2-8-26(10-14)17-6-7-18(25-24-17)27-12-21-11-22-27/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSKYPGCZDBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.